molecular formula C12H7ClF2N2O B7543617 6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide

6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide

Cat. No. B7543617
M. Wt: 268.64 g/mol
InChI Key: JFKVFUOXJNZVDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential use in scientific research. CFM-2 is a potent and selective blocker of the TRPA1 ion channel, which is involved in pain perception and inflammation.

Mechanism of Action

6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide blocks the TRPA1 ion channel by binding to a specific site on the channel protein. This binding prevents the channel from opening in response to various stimuli, including chemical irritants, heat, and cold. By blocking the TRPA1 channel, 6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide can reduce pain and inflammation in various animal models.
Biochemical and Physiological Effects:
6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide has been shown to have potent analgesic and anti-inflammatory effects in various animal models. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide has been shown to have minimal toxicity and is well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide has several advantages for use in lab experiments. It is a potent and selective blocker of the TRPA1 ion channel, which allows for specific targeting of this channel in various physiological and pathological processes. 6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide has also been shown to have minimal toxicity and is well-tolerated in animal models. However, 6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide has some limitations, including its relatively short half-life and the need for high concentrations to achieve maximal effects.

Future Directions

There are several future directions for research on 6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide. One area of interest is the development of more potent and selective TRPA1 channel blockers based on the structure of 6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide. Another area of interest is the investigation of the role of TRPA1 in various physiological and pathological processes, including pain, inflammation, and cancer. Additionally, the development of new delivery methods for 6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide may allow for more targeted and effective treatment of these conditions.

Synthesis Methods

The synthesis of 6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide involves several steps, starting with the reaction of 3,4-difluoropyridine with chloroacetyl chloride to form 6-chloro-3,4-difluoropyridine-2-carbonyl chloride. This intermediate is then reacted with 3-aminopyridine to form 6-chloro-3,4-difluoropyridine-2-carboxamide, which is subsequently treated with thionyl chloride and then with 3-aminophenol to form 6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide.

Scientific Research Applications

6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide has been studied extensively for its potential use in scientific research. It has been shown to be a potent and selective blocker of the TRPA1 ion channel, which is involved in pain perception and inflammation. 6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide has been used to study the role of TRPA1 in various physiological and pathological processes, including pain, inflammation, and cancer.

properties

IUPAC Name

6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF2N2O/c13-11-4-1-7(6-16-11)12(18)17-8-2-3-9(14)10(15)5-8/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKVFUOXJNZVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CN=C(C=C2)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide

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